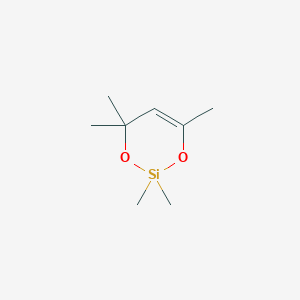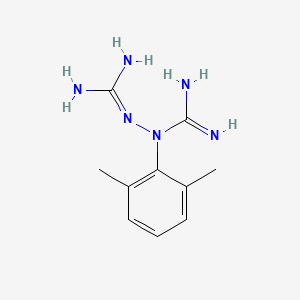![molecular formula C10H6O4 B14471667 7-Formylcyclopenta[c]pyran-4-carboxylic acid CAS No. 65597-43-5](/img/structure/B14471667.png)
7-Formylcyclopenta[c]pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Formylcyclopenta[c]pyran-4-carboxylic acid is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . This compound is known for its unique structure, which includes a cyclopenta[c]pyran ring system with formyl and carboxylic acid functional groups. It is also referred to as Cerberinic acid .
Métodos De Preparación
The synthesis of 7-Formylcyclopenta[c]pyran-4-carboxylic acid involves several steps. One common method includes the reaction of benzyl alcohol with formic anhydride under alkaline conditions to produce benzaldehyde formate. This intermediate is then subjected to hydrolysis in an ether solvent to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
7-Formylcyclopenta[c]pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or acid chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction produces a hydroxymethyl derivative.
Aplicaciones Científicas De Investigación
7-Formylcyclopenta[c]pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including iridoids.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 7-Formylcyclopenta[c]pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
7-Formylcyclopenta[c]pyran-4-carboxylic acid can be compared with other similar compounds, such as:
Cyclopenta[c]pyran-7-carboxaldehyde, 4-[(acetyloxy)methyl]-: This compound has a similar cyclopenta[c]pyran ring system but with different functional groups.
Cerbinal (4-methoxybenzaldehyde): Although structurally different, it shares some chemical properties and synthetic routes.
Propiedades
Número CAS |
65597-43-5 |
|---|---|
Fórmula molecular |
C10H6O4 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
7-formylcyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C10H6O4/c11-3-6-1-2-7-8(6)4-14-5-9(7)10(12)13/h1-5H,(H,12,13) |
Clave InChI |
SAUXEYGZKWTNEU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=COC=C(C2=C1)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


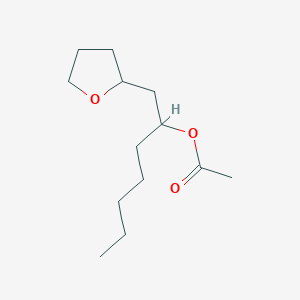
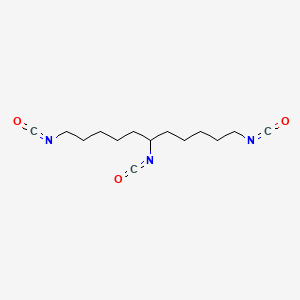
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)

![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
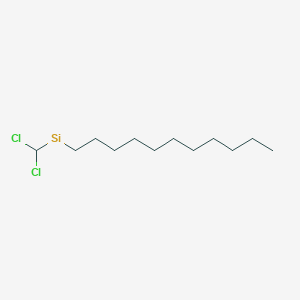
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
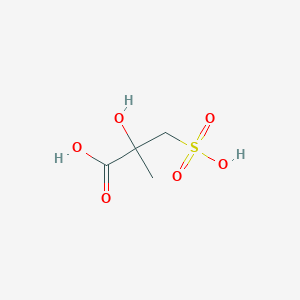
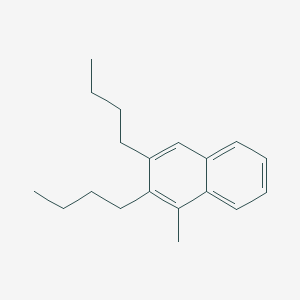
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
